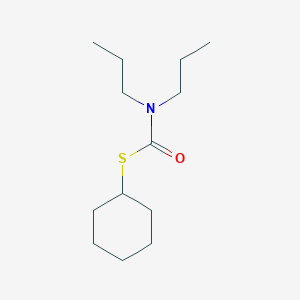
S-Cyclohexyl dipropylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Cyclohexyl dipropylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a cyclohexyl group attached to a dipropylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Cyclohexyl dipropylcarbamothioate typically involves the reaction of cyclohexylamine with dipropylcarbamothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Cyclohexyl dipropylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
S-Cyclohexyl dipropylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-Cyclohexyl dipropylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- Cyclohexyl isothiocyanate
- Dipropylcarbamothioic acid
- Cyclohexylamine
Comparison: S-Cyclohexyl dipropylcarbamothioate is unique due to the presence of both the cyclohexyl and dipropylcarbamothioate groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, cyclohexyl isothiocyanate lacks the dipropylcarbamothioate moiety, which affects its reactivity and potential applications. Similarly, dipropylcarbamothioic acid does not have the cyclohexyl group, which influences its chemical behavior and interactions with other molecules.
Properties
CAS No. |
66017-42-3 |
|---|---|
Molecular Formula |
C13H25NOS |
Molecular Weight |
243.41 g/mol |
IUPAC Name |
S-cyclohexyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C13H25NOS/c1-3-10-14(11-4-2)13(15)16-12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
FWQWLOFGTHDDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
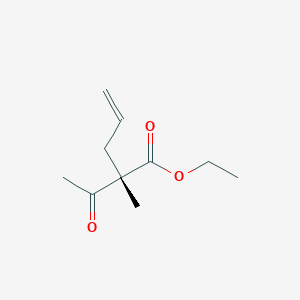
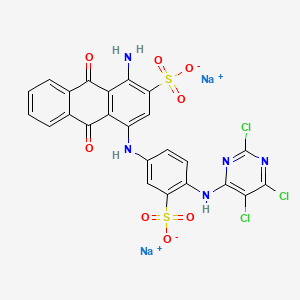
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
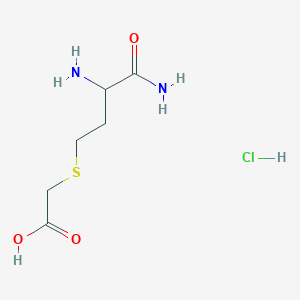
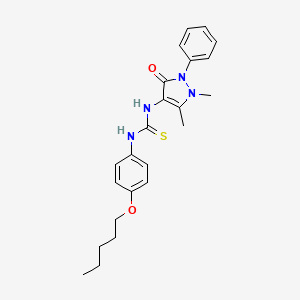
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)

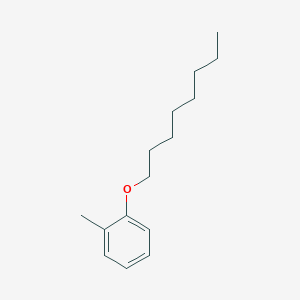
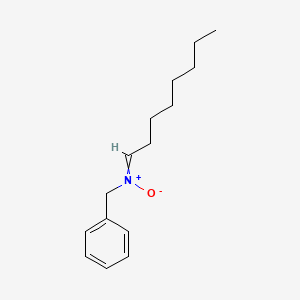
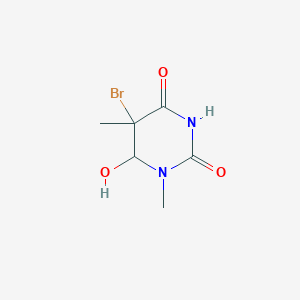
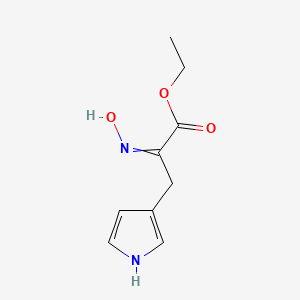
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
